molecular formula C19H19Cl2NO4 B405796 Butyl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate

Butyl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate

Cat. No.: B405796
M. Wt: 396.3g/mol
InChI Key: NGBGOESYTSRMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate typically involves multiple steps. One common method includes the reaction of 2,5-dichlorophenol with chloroacetic acid to form 2-(2,5-dichlorophenoxy)acetic acid. This intermediate is then reacted with 4-aminobenzoic acid to form 4-[2-(2,5-dichlorophenoxy)-acetylamino]benzoic acid. Finally, esterification with butanol yields the desired butyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Butyl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2,5-Dichloro-phenoxy

Properties

Molecular Formula

C19H19Cl2NO4

Molecular Weight

396.3g/mol

IUPAC Name

butyl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C19H19Cl2NO4/c1-2-3-10-25-19(24)13-4-7-15(8-5-13)22-18(23)12-26-17-11-14(20)6-9-16(17)21/h4-9,11H,2-3,10,12H2,1H3,(H,22,23)

InChI Key

NGBGOESYTSRMOZ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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